1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine
CAS No.: 346726-88-3
Cat. No.: VC21475279
Molecular Formula: C19H19N3O5
Molecular Weight: 369.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 346726-88-3 |
---|---|
Molecular Formula | C19H19N3O5 |
Molecular Weight | 369.4g/mol |
IUPAC Name | [4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Standard InChI | InChI=1S/C19H19N3O5/c23-19(15-2-1-3-16(11-15)22(24)25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2 |
Standard InChI Key | HDQCGPDWVNKRKN-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Properties
Molecular Structure and Composition
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine features a central piperazine heterocycle substituted at the 1-position with a benzodioxol-5-ylmethyl group and at the 4-position with a 3-nitrobenzoyl group. This structure can be compared to its positional isomer, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine, which differs only in the position of the nitro group on the benzoyl moiety (4-position instead of 3-position). The molecular formula is C19H19N3O5, identical to its 4-nitro isomer, with an estimated molecular weight of approximately 369.4 g/mol, based on comparable compounds.
Physical and Chemical Properties
The physical state of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine is likely a solid powder at room temperature, similar to related compounds like 1-(3-nitrobenzoyl)piperazine . Based on structurally similar compounds, it would be expected to have a high boiling point, presumably above 400°C at standard pressure . The compound would likely exhibit limited water solubility due to its predominant lipophilic character, but would dissolve well in organic solvents such as dichloromethane, chloroform, or DMSO, which is characteristic of compounds containing both aromatic and heterocyclic components.
Structural Elements and Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior:
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Piperazine ring: A six-membered heterocycle containing two nitrogen atoms in positions 1 and 4, serving as a versatile scaffold for drug development .
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Benzodioxol group: A 1,3-benzodioxole structure (also called methylenedioxy) attached via a methylene bridge to the piperazine, contributing to lipophilicity and potentially to biological activity .
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Nitrobenzoyl group: A benzoyl moiety with a nitro substituent at the meta (3) position, which may influence electron distribution, reactivity, and receptor interactions .
The combination of these structural elements creates a molecule with multiple potential binding sites for biological targets, including hydrogen bond acceptors (nitro group, carbonyl oxygen) and lipophilic regions (aromatic rings).
Comparative Analysis with Related Compounds
Structural Analogues and Isomers
The closest structural analogue found in the search results is 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-nitrobenzoyl)piperazine, which differs only in the position of the nitro group on the benzoyl moiety (para instead of meta). This positional difference would likely influence the electronic distribution within the molecule, potentially affecting its receptor binding profile and biological activity. The para-nitro isomer has a documented InChI key of SPRPZHTWOVZZSR-UHFFFAOYSA-N and is registered in PubChem (Compound ID: 2055910).
Another relevant compound is 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-nitrobenzyl)piperazine, which contains a nitrobenzyl rather than a nitrobenzoyl group . This structural variation—the absence of a carbonyl group connecting the piperazine to the nitrobenzene—would significantly alter the conformational flexibility and hydrogen-bonding capacity of the molecule.
Impact of Structural Variations
The positional isomerism of the nitro group (meta versus para) can have substantial effects on the compound's properties:
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Electronic effects: The meta-nitro group in the target compound would create a different electron density distribution compared to the para-nitro isomer, potentially affecting its reactivity and binding affinity to biological targets.
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Spatial orientation: The meta position creates a distinct three-dimensional arrangement that may influence how the molecule fits into receptor binding pockets.
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Hydrogen bonding patterns: The position of the nitro group alters the potential hydrogen bonding network, which could impact solubility, crystal packing, and intermolecular interactions.
The table below compares the target compound with its closely related analogues:
Analytical Characterization Techniques
Spectroscopic Methods
For comprehensive characterization of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine, several spectroscopic techniques would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and carbon (¹³C) NMR would be essential for confirming the structure, particularly for distinguishing the meta-substitution pattern on the nitrobenzoyl group . The piperazine ring protons would likely show characteristic signals in the range of 2.5-3.5 ppm.
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Infrared (IR) Spectroscopy: Would reveal characteristic absorption bands for key functional groups, including the carbonyl (approximately 1650 cm⁻¹), nitro (asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹), and the methylenedioxy group of the benzodioxol moiety (~1250 cm⁻¹).
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Mass Spectrometry: Would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. The molecular ion peak would be expected at m/z 369, with characteristic fragmentation at the piperazine and benzoyl linkages.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) would be valuable for assessing the purity of synthesized 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-nitrobenzoyl)piperazine and monitoring reaction progress during synthesis. Based on similar compounds, reverse-phase HPLC using C18 columns with methanol/water or acetonitrile/water mobile phases would likely provide effective separation.
Structure Verification Parameters
The following parameters would be important for unambiguous identification and verification of the compound:
Parameter | Expected Value/Range |
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¹H NMR | Characteristic signals for benzodioxol (5.9-6.0 ppm for -OCH₂O-), meta-substituted aromatic protons (7.0-8.5 ppm), and piperazine protons (2.5-3.5 ppm) |
¹³C NMR | Signals for carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and piperazine carbons (40-55 ppm) |
IR | Characteristic bands for C=O, NO₂, and C-O-C (methylenedioxy) groups |
Mass Spectrum | Molecular ion peak at m/z 369 |
HPLC Retention | Dependent on specific conditions, but expected to be comparable to structural analogues |
Synthesis Approaches and Challenges
Purification and Characterization Challenges
Purification might present challenges, particularly in separating the target compound from potential positional isomers or partially reacted intermediates. Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) would likely be effective for purification. Recrystallization from suitable solvents would help achieve high purity for analytical and biological studies.
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